Pentamethylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

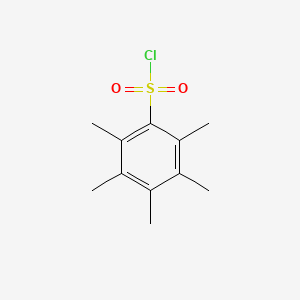

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentamethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2S/c1-6-7(2)9(4)11(15(12,13)14)10(5)8(6)3/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBXRBKVRRJRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200493 | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52499-94-2 | |

| Record name | Pentamethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52499-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052499942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamethylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Pentamethylbenzenesulfonyl Chloride (PmbCl): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount to the successful construction of complex molecular architectures. Pentamethylbenzenesulfonyl chloride, commonly abbreviated as PmbCl, has emerged as a valuable and highly specialized reagent for this purpose. Structurally, it consists of a sulfonyl chloride moiety attached to a sterically encumbered pentamethylbenzene ring (CAS Number: 52499-94-2)[1][2]. This unique steric profile is not merely incidental; it is the primary determinant of the reactivity and stability of its derivatives, making PmbCl a reagent of significant interest for researchers, particularly those in the field of drug development and multi-step synthesis. This guide provides an in-depth examination of the core properties, synthesis, and critical applications of PmbCl, offering field-proven insights into its practical use.

Section 1: Physicochemical and Spectroscopic Properties

This compound is a crystalline solid that is sensitive to moisture, a common characteristic of sulfonyl chlorides which readily hydrolyze[2][3][4]. Its high molecular weight and hydrocarbon-rich structure lend it good solubility in a range of organic solvents, such as dichloromethane and n-hexane, the latter being a common solvent for its recrystallization[5]. The electron-donating nature of the five methyl groups on the aromatic ring subtly influences the electrophilicity of the sulfur center, while the steric bulk dramatically impacts its accessibility.

Data Presentation: Core Properties

For ease of reference, the fundamental physicochemical and spectroscopic data for PmbCl are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 52499-94-2 | [1][2][6] |

| Molecular Formula | C₁₁H₁₅ClO₂S | [1][6] |

| Molecular Weight | 246.75 g/mol | [2][6] |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzenesulfonyl chloride | [6] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 81-85 °C | [1][2] |

| Boiling Point | 362.5 °C at 760 mmHg | [1][7] |

| Density | 1.189 g/cm³ | [1][7] |

| Flash Point | 173 °C | [1] |

| Moisture Sensitivity | Moisture sensitive, store under inert gas |[2][3] |

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Characteristic Features | Rationale / Notes |

|---|---|---|

| IR Spectroscopy | Strong bands at ~1370-1410 cm⁻¹ and ~1165-1205 cm⁻¹ | These correspond to the asymmetric and symmetric S=O stretching vibrations, characteristic of all sulfonyl chlorides[8]. |

| ¹H NMR Spectroscopy | Multiple singlets integrating to 15H in the δ 2.2-2.7 ppm range | Signals correspond to the five methyl groups on the benzene ring. The exact chemical shifts may vary slightly. No signals are expected in the aromatic region (δ 7-8 ppm). |

| ¹³C NMR Spectroscopy | Signals for methyl carbons (~15-25 ppm) and aromatic carbons (~130-145 ppm) | Expect distinct signals for the methyl groups and the quaternary aromatic carbons, including the carbon attached to the sulfonyl group. |

| Mass Spectrometry | Molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak | The (M+2)⁺ peak will be present at ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope pattern)[8]. |

Section 2: Synthesis and Purification

The most direct and high-yielding synthesis of PmbCl involves the electrophilic chlorosulfonation of pentamethylbenzene. This reaction leverages the high nucleophilicity of the electron-rich pentamethylbenzene ring.

Causality in the Synthetic Protocol

The selection of reaction conditions is critical for ensuring high yield and purity.

-

Low Temperature: The reaction between pentamethylbenzene and chlorosulfonic acid is highly exothermic. Conducting the initial addition at low temperatures (-10 to -5 °C) is essential to control the reaction rate, prevent thermal decomposition, and minimize the formation of undesired side products, such as diphenylsulfones[5].

-

Solvent Choice: Dichloromethane (DCM) is an ideal solvent as it is inert to the highly reactive chlorosulfonic acid and effectively dissolves the starting material[5].

-

Aqueous Workup: The reaction is quenched by pouring it into a biphasic mixture of ice and aqueous sodium hydrogen carbonate. This serves two purposes: it safely neutralizes the excess, highly corrosive chlorosulfonic acid, and it facilitates the separation of the organic product from water-soluble inorganic salts[5].

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a literature procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

-

Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 17.8 g of pentamethylbenzene in 500 mL of dichloromethane (DCM).

-

Cooling: Cool the solution to between -10 °C and -5 °C using an appropriate cooling bath (e.g., ice/salt).

-

Addition of Reagent: In a separate flask, prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of DCM. Add this solution dropwise to the cooled pentamethylbenzene solution over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing a vigorously stirred mixture of 1 kg of crushed ice and 100 g of sodium hydrogen carbonate. Caution: Significant gas evolution (CO₂) will occur.

-

Extraction & Wash: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 200 mL of water and 200 mL of brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield a crystalline solid.

-

Purification: Recrystallize the crude product from hot n-hexane to afford pure this compound as white crystals (Typical Yield: ~93%)[5].

Section 3: Core Applications in Synthetic Chemistry

The primary utility of PmbCl lies in its ability to form highly stable sulfonamide and sulfonate ester derivatives. The steric hindrance provided by the pentamethylphenyl group is the key feature that chemists exploit.

PmbCl as a Precursor to Robust Amine Protecting Groups

In drug development and the synthesis of complex natural products, it is often necessary to temporarily mask the reactivity of an amine functional group to prevent it from interfering with reactions elsewhere in the molecule[9]. Reaction of PmbCl with a primary or secondary amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields a pentamethylbenzenesulfonamide (Pmb-sulfonamide).

Caption: Workflow for the protection of a primary amine using PmbCl.

The resulting Pmb-sulfonamide is exceptionally robust. The bulky pentamethylphenyl group sterically shields the nitrogen atom and the S-N bond from attack, rendering the group stable to a wide range of acidic, basic, and reductive conditions that would cleave more common amine protecting groups like Boc or Cbz[10][11]. This stability makes it an ideal choice for lengthy synthetic sequences requiring harsh reagents.

Deprotection of Pmb-Sulfonamides

The very stability that makes the Pmb-sulfonamide group attractive also makes its removal challenging. Standard hydrolytic methods are ineffective. The most viable strategy for cleaving highly stable sulfonamides is through reductive methods that attack the sulfur-nitrogen bond.

While specific protocols for Pmb-sulfonamides are not as widespread as for groups like nosyl (Ns), the principles of reductive cleavage are applicable[7]. Conditions employing powerful reducing agents are typically required.

Common Reductive Cleavage Strategies for Hindered Sulfonamides:

-

Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) or sodium naphthalenide are often effective for cleaving robust S-N bonds.

-

Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can reductively cleave many challenging functional groups, including hindered sulfonamides.

-

Photocatalysis: Modern methods have emerged using metal-free photocatalysis to generate sulfonyl radical intermediates, which can lead to N-S bond cleavage under mild conditions.

The choice of deprotection strategy must be carefully considered based on the functional group tolerance of the substrate molecule. This is a self-validating system: if a harsh method is required for deprotection, the Pmb group should only be used on a substrate that can withstand those conditions.

Caption: General workflow for the reductive deprotection of a Pmb-sulfonamide.

Other Synthetic Applications

Beyond amine protection, PmbCl is used as a reactant for preparing other synthetically useful intermediates. For instance, it is employed in the synthesis of benzosultam derivatives, which are valuable chiral auxiliaries and structural motifs in medicinal chemistry. It can also react with alcohols to form sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions, although this application is less common than for simpler sulfonyl chlorides like tosyl chloride (TsCl).

Section 4: Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. Direct contact causes severe skin burns and eye damage[6]. Inhalation of dust should be avoided. All manipulations should be carried out in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

Table 3: Safety and Handling Information for this compound

| Aspect | Details | Source(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][6] |

| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water... | [6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed in a dry, cool place. | [2] |

| Incompatibilities | Water, strong bases, strong oxidizing agents, amines, alcohols. | [4] |

| Handling | Handle under inert gas. Avoid moisture. Weigh and handle in a fume hood. |[2][3] |

Conclusion

This compound is a specialized reagent whose value is derived directly from its unique, sterically hindered structure. While its synthesis is straightforward, its application requires careful strategic planning, particularly concerning the eventual deprotection of its highly stable sulfonamide derivatives. For the medicinal or natural product chemist facing a multi-step synthesis involving harsh reaction conditions, the Pmb group offers a level of stability that few other amine protecting groups can match. By understanding its properties, synthesis, and the logic behind its application and removal, researchers can effectively leverage PmbCl to achieve their complex synthetic goals.

References

-

Synthesis of this compound - PrepChem.com. PrepChem. [Link]

-

Pentamethylbenzenesulphonyl chloride | C11H15ClO2S - PubChem. National Institutes of Health (NIH). [Link]

-

Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC. National Institutes of Health (NIH). [Link]

-

Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

-

Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (S.E.D.) Reagent. ResearchGate. [Link]

-

Benzenesulfonyl chloride - Wikipedia. Wikipedia. [Link]

-

Protecting group - Wikipedia. Wikipedia. [Link]

-

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid - PubChem. National Institutes of Health (NIH). [Link]

-

Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Reductive Cleavage of Secondary Sulfonamides. ResearchGate. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. ACD/Labs. [Link]

-

Sulfonyl Protective Groups - Chem-Station. Chem-Station International Edition. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. kiesslinglab.com [kiesslinglab.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. total-synthesis.com [total-synthesis.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentamethylbenzenesulfonyl Chloride: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

Pentamethylbenzenesulfonyl chloride (PMSC) is a sterically hindered aromatic sulfonyl chloride that has carved a niche in modern organic synthesis. Characterized by the bulky pentamethylphenyl group, PMSC offers unique reactivity and stability profiles, making it a valuable reagent, particularly as a protecting group for primary and secondary amines. This guide provides an in-depth examination of PMSC's chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. It further explores its core applications, focusing on the strategic use in multi-step synthesis and drug development, and contrasts its utility with other common sulfonylating agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of this specialized reagent.

Chemical Identity and Molecular Structure

This compound is an organosulfur compound whose structure is fundamental to its function. The molecule consists of a sulfonyl chloride functional group (-SO₂Cl) attached to a pentamethylbenzene ring.

The most defining feature is the steric bulk conferred by the five methyl groups on the aromatic ring. This crowding sterically shields the sulfur atom, moderating its reactivity and influencing the stability of its derivatives.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of PMSC's physical properties is critical for its effective handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | Crystalline solid | [4] |

| Melting Point | 81-85 °C | [2][3][5] |

| Boiling Point | 362.5 °C at 760 mmHg | [2][6] |

| Density | 1.189 g/cm³ | [2][6] |

| Solubility | Soluble in organic solvents like dichloromethane; reacts with water. | [4] |

| Moisture Sensitivity | Highly sensitive to moisture; hydrolyzes to the sulfonic acid. | [3][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon). | [3] |

Synthesis of this compound

PMSC is most commonly synthesized via the electrophilic chlorosulfonation of pentamethylbenzene. This method is efficient and yields a high purity product suitable for subsequent applications.

Synthesis Workflow

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

Reagents & Equipment:

-

Pentamethylbenzene (17.8 g)

-

Chlorosulfonic acid (24 mL)

-

Dichloromethane (DCM), anhydrous (900 mL total)

-

5% Sodium hydrogen carbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

n-Hexane

-

1 L three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

-

Preparation: In the 1 L flask, dissolve 17.8 g of pentamethylbenzene in 500 mL of anhydrous DCM.

-

Cooling: Cool the solution to a temperature between -10 °C and -5 °C using an ice-salt bath.

-

Causality Insight: This initial cooling is critical to control the exothermicity of the chlorosulfonation reaction, minimizing the formation of undesired side products.

-

-

Reagent Addition: In a separate flask, carefully prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of anhydrous DCM. Add this solution to the pentamethylbenzene solution dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stand and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 5% aqueous NaHCO₃.

-

Trustworthiness Check: This step neutralizes the excess chlorosulfonic acid and the HCl byproduct. The use of a bicarbonate solution is a self-validating system to ensure the acidic and corrosive reagents are fully quenched before extraction.

-

-

Extraction & Washing: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Wash the organic layer sequentially with water and then brine.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Purification: Remove the DCM solvent by rotary evaporation. The resulting crude solid is then recrystallized from n-hexane to yield pure this compound as white crystals (Yield ~93%).[4]

Applications in Organic Synthesis and Drug Development

The primary utility of PMSC stems from its function as a robust protecting group for amines, forming highly stable sulfonamides.

The Pms (Pentamethylbenzenesulfonyl) Group for Amine Protection

The reaction of PMSC with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine, yields a Pms-protected amine (a sulfonamide).

Caption: General reaction for the protection of a primary amine using PMSC.

Expertise & Experience - Why Choose the Pms Group?

-

Steric Hindrance: The five methyl groups provide significant steric bulk around the sulfonyl group. This has two major consequences:

-

Enhanced Stability: The resulting Pms-sulfonamide is exceptionally stable to a wide range of reaction conditions, including strongly acidic and basic media, where other protecting groups like Boc (acid-labile) or Fmoc (base-labile) would fail.[8][9]

-

Modified Reactivity: The N-H proton of a Pms-sulfonamide is less acidic compared to that of a tosyl (Ts) or nosyl (Ns) protected amine, preventing undesired deprotonation in the presence of organometallics or strong bases.

-

-

Crystallinity: Pms-derivatives are often highly crystalline, which can facilitate the purification of intermediates in a multi-step synthesis through simple recrystallization.

Trustworthiness - Deprotection Protocols: The robustness of the Pms group necessitates specific, often harsh, conditions for its removal. This is a critical consideration in synthetic planning. Common deprotection methods include:

-

Reductive Cleavage: Using potent reducing agents like sodium amalgam (Na/Hg) or samarium iodide (SmI₂).

-

Strong Acid Cleavage: Conditions such as HBr in acetic acid at elevated temperatures can cleave the Pms group, though this lacks selectivity if other acid-sensitive groups are present.

Safety and Handling

PMSC is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

-

Hazards: Causes severe skin burns and eye damage (GHS Hazard H314).[1][3] Reacts with water, releasing corrosive hydrogen chloride gas.

-

Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[3][10]

-

Handling: Avoid inhalation of dust.[7] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[7][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][11] Seek immediate medical attention in all cases of exposure.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

This compound is more than a standard reagent; it is a specialized tool for overcoming specific challenges in complex organic synthesis. Its defining characteristic—steric bulk—translates into the exceptional stability of its sulfonamide derivatives, providing a robust protecting group strategy where others would be unsuitable. While its synthesis is straightforward and its application in amine protection is effective, researchers must remain mindful of the stringent conditions required for its subsequent removal. For drug development professionals and synthetic chemists, a thorough understanding of PMSC's properties and reactivity profile allows for its strategic deployment, enabling the construction of intricate molecular architectures.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride. Retrieved from PubChem. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4172279, 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. Retrieved from PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Benzenesulfonyl Chloride Applications. Retrieved from pharmachems.com. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from Organic Chemistry Portal. [Link]

- Google Patents. (n.d.). CN102408364B - Method for preparing paratoluensulfonyl chloride.

- Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.

- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

Sources

- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound 97 52499-94-2 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 52499-94-2 [amp.chemicalbook.com]

- 6. This compound | 52499-94-2 [chemnet.com]

- 7. 3,5-DIMETHYLBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride, a versatile reagent in organic synthesis. This document will delve into its chemical identity, synthesis, spectroscopic characterization, key applications in medicinal chemistry and as a protecting group, and essential safety information.

Chemical Identity and Properties

2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride, often abbreviated as Pms-Cl, is an organosulfur compound with the chemical formula C₁₁H₁₅ClO₂S.[1][2] Its structure features a fully substituted benzene ring with five methyl groups and one sulfonyl chloride group. This high degree of substitution imparts unique steric and electronic properties to the molecule, influencing its reactivity and applications.

CAS Number: 52499-94-2[2][3][4][5][6][7]

Molecular Formula: C₁₁H₁₅ClO₂S[1][2][3][4]

Molecular Weight: 246.75 g/mol [1][2][3][6]

Physical Properties:

| Property | Value | Source |

| Physical Form | Crystalline solid | [3] |

| Color | Off-white to dark grey | [3] |

| Melting Point | 81-85 °C | [3][4] |

| Boiling Point (Predicted) | 362.5 ± 42.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [3][4] |

| Storage Temperature | 2-8°C | [3][5] |

| Sensitivity | Moisture Sensitive | [3] |

Synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride

The synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonylation of pentamethylbenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol: Chlorosulfonylation of Pentamethylbenzene

This protocol is based on established methods for the synthesis of aryl sulfonyl chlorides.

Materials:

-

Pentamethylbenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

5% aqueous sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

-

n-Hexane

Procedure:

-

Dissolve pentamethylbenzene in dichloromethane in a reaction vessel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the cooled solution while maintaining the temperature. The bulky pentamethylbenzene ring directs the substitution to the sole unsubstituted position.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture into a beaker containing crushed ice to quench the reaction and decompose any excess chlorosulfonic acid.

-

Neutralize the acidic solution by slowly adding a 5% aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride by recrystallization from a suitable solvent, such as n-hexane, to yield the final product as a crystalline solid.

Logical Relationship of Synthesis Steps:

Caption: Workflow for the synthesis of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride.

Spectroscopic Characterization

Accurate characterization of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is crucial for its use in research and development. The following are expected spectroscopic features based on the analysis of similar sulfonyl chloride compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. Distinct signals for the methyl protons will be observed. The chemical shifts of these methyl groups will be influenced by their position on the aromatic ring relative to the electron-withdrawing sulfonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons. The carbon atom attached to the sulfonyl chloride group will be significantly downfield due to the deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively.[8] Additional bands corresponding to the C-H and C-C vibrations of the pentamethylphenyl group will also be present.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) will be observed for the molecular ion and any chlorine-containing fragments. Fragmentation patterns will likely involve the loss of the chlorine atom and the SO₂ group.

Applications in Drug Development and Organic Synthesis

The unique structural features of 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride make it a valuable reagent in several areas of chemical synthesis, particularly in the development of new pharmaceuticals.

Synthesis of Sulfonamides

A primary application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a critical class of compounds in medicinal chemistry with a wide range of biological activities. The pentamethylbenzenesulfonyl (Pms) group can be introduced into a molecule to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which are key parameters in drug design.

Reaction Pathway for Sulfonamide Formation:

Caption: General reaction scheme for the synthesis of sulfonamides.

A specific application of this reagent is in the preparation of benzosultam derivatives.[3] This involves the chlorosulfonylation of benzene derivatives, followed by azide substitution and a cobalt-porphyrin-catalyzed amination/cyclization cascade.

The Pentamethylbenzenesulfonyl (Pms) Group as a Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This is the role of a protecting group. The pentamethylbenzenesulfonyl group can be used to protect amines.

The Pms group offers several advantages as a protecting group for amines:

-

Steric Hindrance: The five methyl groups provide significant steric bulk, which can effectively shield the protected amine from a wide range of reagents.

-

Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the protected amine.

-

Stability: Pms-protected amines are generally stable to a variety of reaction conditions.

The introduction of the Pms protecting group is achieved by reacting the amine with 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride in the presence of a base. Deprotection, or removal of the Pms group, can be accomplished under specific reducing or acidic conditions, depending on the overall molecular structure.

Protecting Group Strategy Workflow:

Caption: A typical workflow illustrating the use of a protecting group.

Safety and Handling

2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Classification: Causes severe skin burns and eye damage.[1][3]

-

Precautionary Statements: P260, P280, P303+P361+P353, P305+P351+P338, P363[3]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride is a valuable and versatile reagent for organic chemists, particularly those in the field of drug discovery and development. Its unique steric and electronic properties make the corresponding pentamethylbenzenesulfonyl (Pms) group a useful moiety for the synthesis of sulfonamides with potential biological activity and as a robust protecting group for amines. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

-

Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180. (n.d.). PubChem. Retrieved from [Link]

-

2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026. (n.d.). PubChem. Retrieved from [Link]

-

Pentamethylbenzenesulphonyl chloride. (2018, May 16). SIELC Technologies. Retrieved from [Link]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.). [PDF document]. Retrieved from [Link]

-

2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride|CAS 52499-94-2. (2025, November 28). Angene International Limited. Retrieved from [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. Retrieved from [Link]

-

Pentamethylbenzene | C11H16 | CID 12784. (n.d.). PubChem. Retrieved from [Link]

-

Benzenesulfonyl chloride. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

IR spectra of the standard P-ASC. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentamethylbenzenesulphonyl chloride | SIELC Technologies [sielc.com]

- 3. PENTAMETHYLBENZENESULFONYL CHLORIDE | 52499-94-2 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2,3,4,5,6-Pentamethylbenzene-1-sulphonyl chloride | 52499-94-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2,3,4,5,6-Pentamethylbenzene-1-sulfonyl chloride|CAS 52499-94-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to Pentamethylbenzenesulfonyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Pentamethylbenzenesulfonyl chloride, a key reagent in modern organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and practical methodologies.

Introduction: A Sterically Hindered and Versatile Sulfonylating Agent

This compound, with the chemical formula C₁₁H₁₅ClO₂S, is an aromatic sulfonyl chloride characterized by a benzene ring fully substituted with five methyl groups. This extensive methylation confers unique steric and electronic properties to the molecule, distinguishing it from other common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride. Its robust structure and predictable reactivity make it a valuable tool in multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds.

The strategic placement of the five methyl groups on the benzene ring significantly influences the reactivity of the sulfonyl chloride moiety. These electron-donating groups increase the electron density on the sulfur atom, which can modulate its electrophilicity. Furthermore, the steric bulk of the pentamethylphenyl group can provide selectivity in its reactions and enhance the stability of the resulting sulfonamides and sulfonate esters. This guide will delve into these aspects, providing a thorough understanding of this important synthetic building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section details the key physical and chemical characteristics of this compound.

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | 2,3,4,5,6-pentamethylbenzenesulfonyl chloride[1] |

| CAS Number | 52499-94-2[1][2] |

| Molecular Formula | C₁₁H₁₅ClO₂S[1][2] |

| Molecular Weight | 246.75 g/mol [1] |

| Canonical SMILES | CC1=C(C(=C(C(=C1C)C)S(=O)(=O)Cl)C)C[1] |

| InChI Key | VDBXRBKVRRJRRW-UHFFFAOYSA-N[1] |

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physical Data

The physical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| Melting Point | 81-85 °C | [3] |

| Boiling Point | 362.5 °C at 760 mmHg | |

| Density | 1.189 g/cm³ | [3] |

| Flash Point | 173 °C | [3] |

Solubility Profile

It is anticipated to be soluble in:

-

Chlorinated solvents: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Aromatic hydrocarbons: Benzene, Toluene

-

Polar aprotic solvents: Acetone, Ethyl acetate

This compound is expected to be insoluble in water and may react with it, particularly at elevated temperatures, leading to hydrolysis to the corresponding sulfonic acid.[6]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. This section provides an overview of its key spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The highly symmetric nature of the pentamethylphenyl group leads to a relatively simple NMR spectrum.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons. Due to the symmetry, the five methyl groups may not be equivalent and could appear as multiple singlets in the aromatic methyl region (typically around 2.2-2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methyl groups and the electron-withdrawing sulfonyl chloride group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride group and the aromatic ring. Key expected peaks include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| S=O stretch | 1370-1380 and 1170-1190 | Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group. |

| C=C stretch | 1450-1600 | Aromatic ring stretching vibrations. |

| C-H stretch | 2850-3000 | Aliphatic C-H stretching of the methyl groups. |

| S-Cl stretch | 500-600 | Stretching vibration of the sulfur-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected at m/z 246. The fragmentation pattern would likely involve the loss of the chlorine atom, the SO₂ group, and methyl groups from the aromatic ring.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic substitution reaction of pentamethylbenzene with chlorosulfonic acid.

Synthetic Protocol

The following protocol is a well-established method for the preparation of this compound.[7]

Reaction Scheme:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve 17.8 g of pentamethylbenzene in 500 mL of dichloromethane in a suitable reaction vessel.

-

Cooling: Cool the solution to a temperature range of -5 to -10 °C using an appropriate cooling bath.

-

Addition of Chlorosulfonic Acid: Prepare a solution of 24 mL of chlorosulfonic acid in 400 mL of dichloromethane. Add this solution dropwise to the cooled pentamethylbenzene solution while maintaining the temperature between -5 and -10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stand at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a 5% aqueous solution of sodium hydrogen carbonate to neutralize the excess acid.

-

Extraction: Separate the organic layer. Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation to yield the crude product as crystals. The crude product can be further purified by recrystallization from n-hexane.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity of the reaction between pentamethylbenzene and the highly reactive chlorosulfonic acid, thereby minimizing the formation of byproducts.

-

Dichloromethane as Solvent: Dichloromethane is an inert solvent that effectively dissolves the reactants and is suitable for low-temperature reactions.

-

Sodium Hydrogen Carbonate Quench: The use of a mild base like sodium hydrogen carbonate is crucial to neutralize the strong acids present in the reaction mixture without causing significant hydrolysis of the desired sulfonyl chloride product.

-

Recrystallization from n-hexane: n-Hexane is a nonpolar solvent that is ideal for recrystallizing the relatively nonpolar this compound, effectively removing more polar impurities.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its unique steric and electronic properties offer distinct advantages in certain synthetic transformations.

Formation of Sulfonamides

This compound readily reacts with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.

Reaction Workflow:

Caption: General workflow for sulfonamide formation.

The bulky pentamethylphenyl group can influence the reactivity and selectivity of sulfonamide formation. It can also enhance the stability and lipophilicity of the resulting sulfonamide, which can be advantageous in drug design.

Use as a Protecting Group

While not as common as other sulfonyl chlorides like TsCl, the pentamethylbenzenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is generally stable to a wide range of reaction conditions and can be cleaved under specific reductive conditions. The steric hindrance provided by the pentamethylphenyl group can offer unique selectivity in protection and deprotection steps.

Applications in Medicinal Chemistry

The sulfonamide linkage is a privileged scaffold in drug discovery. This compound serves as a key building block for the synthesis of various biologically active molecules. For instance, it is used as a reactant in the preparation of benzosultam derivatives, which are cyclic sulfonamides with potential therapeutic applications.[4] The incorporation of the pentamethylbenzenesulfonyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

This compound is a corrosive substance and requires careful handling to avoid exposure.

-

GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B).[1]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with unique properties conferred by its highly substituted aromatic ring. Its utility in the formation of stable sulfonamides and its potential as a sterically hindered protecting group make it an important tool for researchers in academia and the pharmaceutical industry. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

- PrepChem. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride.

- Sigma-Aldrich. (n.d.). This compound 97%.

- Alfa Chemistry. (n.d.). CAS 52499-94-2 this compound.

- ChemicalBook. (n.d.). This compound.

- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET.

- Apollo Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Fujifilm Wako Chemicals. (2024, September 11). SAFETY DATA SHEET.

- NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Solubility of Things. (n.d.). Tosyl chloride.

- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

- Santa Cruz Biotechnology. (n.d.). This compound.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]

- 3. scilit.com [scilit.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. This compound | 52499-94-2 [amp.chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Pentamethylbenzenesulfonyl Chloride for Synthetic and Medicinal Chemistry

Introduction: The Challenge and Importance of Solubility

Pentamethylbenzenesulfonyl chloride (PMSC), with its unique sterically hindered and electron-rich aromatic system, is a compound of interest for chemists developing novel sulfonamides and other derivatives in pharmaceutical and materials science. Understanding its behavior in various solvents is paramount for any application, governing everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide addresses the critical topic of PMSC's solubility. As specific quantitative solubility data for this compound is not widely published, this document provides a framework for researchers based on first principles, data from analogous compounds, and established experimental protocols. We will explore the theoretical underpinnings of its expected solubility, the crucial interplay between solubility and reactivity, and provide actionable protocols for its empirical determination.

Key Physical Properties of this compound:

-

Appearance: Solid

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by the intermolecular forces between the solute and the solvent. The structure of this compound—a large, nonpolar pentamethylbenzene moiety attached to a highly polar sulfonyl chloride group—suggests a nuanced solubility profile.

-

Nonpolar Character: The five methyl groups on the benzene ring create a significant nonpolar, lipophilic surface area. This structure predicts favorable interactions with nonpolar solvents through van der Waals forces.

-

Polar Character: The sulfonyl chloride (-SO₂Cl) group is strongly polar and electrophilic. This group allows for dipole-dipole interactions with polar solvents.

Based on this duality, we can predict its general solubility behavior by comparing it to structurally similar, well-documented sulfonyl chlorides. Benzenesulfonyl chloride (C₆H₅SO₂Cl) and p-toluenesulfonyl chloride (TsCl) are soluble in a range of aprotic organic solvents like ether and chloroform but are generally insoluble in water.[4][5][6] The increased hydrocarbon character of PMSC, due to the five methyl groups, would suggest an even greater affinity for nonpolar to moderately polar aprotic solvents and a profound insolubility in highly polar, protic solvents like water.

The Critical Distinction: True Solubility vs. Solvolytic Degradation

A primary consideration for any sulfonyl chloride is its reactivity, particularly with protic solvents (those containing acidic protons, like water and alcohols). The electrophilic sulfur atom in the sulfonyl chloride group is highly susceptible to nucleophilic attack from these solvents.[7][8]

-

Hydrolysis: In the presence of water, PMSC will undergo hydrolysis to form the corresponding pentamethylbenzenesulfonic acid.

-

Alcoholysis: In alcoholic solvents (e.g., methanol, ethanol), it will react to form pentamethylbenzenesulfonate esters.

This process, known as solvolysis , means that observing the solid disappear in a protic solvent does not necessarily indicate true, stable solubility. It is more likely a dissolution event immediately followed by a chemical reaction that consumes the starting material.[7][9] For applications requiring the intact sulfonyl chloride, the use of protic solvents should be strictly avoided for anything other than the reaction medium itself. The compound is noted to be moisture-sensitive and should be stored under an inert atmosphere.[3]

Caption: Solvolysis pathways of PMSC in protic solvents.

Recommended Solvent Classes for Stable Solubilization

To achieve true, stable solutions of this compound, researchers should prioritize aprotic solvents . These solvents lack acidic protons and are therefore non-reactive towards the sulfonyl chloride group. A selection of suitable solvents, categorized by polarity, is presented below.

| Solvent Class | Recommended Solvents | Rationale for Use |

| Nonpolar Aprotic | Toluene, Hexanes, Diethyl Ether, Benzene | Solubilizes the nonpolar pentamethylbenzene portion of the molecule. Good for reactions with nonpolar reagents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Offers a balance of polarity to dissolve the -SO₂Cl group without reacting with it. Widely used for synthesis. |

| Highly Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | May be effective for achieving higher concentrations, but should be tested. Ensure solvents are anhydrous. |

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical data, a systematic approach to solubility testing is required. The following protocols outline a two-stage process for characterizing the solubility of PMSC in a solvent of interest.

Experimental Workflow Overview

Caption: Workflow for determining PMSC solubility.

Part A: Protocol for Qualitative Solubility Testing

This rapid screening method helps categorize solubility in various solvents.[10][11][12]

-

Preparation: Weigh approximately 10-20 mg of this compound into a small glass vial.

-

Solvent Addition: Add the selected anhydrous solvent dropwise or in small portions (e.g., 0.2 mL) to the vial.

-

Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background to see if all solid has dissolved. The absence of suspended particles indicates dissolution.[13]

-

Classification:

-

Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: If the compound requires > 1 mL of solvent to dissolve or dissolves partially.

-

Insoluble: If the compound does not visibly dissolve after adding a total of 2-3 mL of solvent.

-

-

Documentation: Record the observations for each solvent tested.

Part B: Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measure of solubility at a specific temperature.[11][14]

-

System Preparation: Add an excess amount of PMSC to a known volume of the chosen anhydrous solvent in a sealed flask or vial. "Excess" means enough solid remains undissolved to ensure the solution is saturated.

-

Equilibration: Place the sealed flask in a constant-temperature bath (e.g., 25 °C) and agitate (e.g., with a magnetic stirrer or shaker) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette. It is critical not to disturb the solid at the bottom. For accuracy, the supernatant can be passed through a syringe filter (ensure the filter material is compatible with the solvent).

-

Solvent Removal: Transfer the filtered aliquot to a pre-weighed vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or by blowing a gentle stream of inert gas).

-

Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried PMSC residue.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

-

Summary and Final Recommendations

-

Prediction: PMSC is expected to be soluble in a range of nonpolar and polar aprotic organic solvents.

-

Critical Warning: It is highly reactive with and will degrade in protic solvents such as water, methanol, and ethanol. Its use in these solvents will lead to solvolysis, not stable dissolution.

-

Recommendation: For any application requiring a stable solution of intact PMSC, only anhydrous aprotic solvents should be used. We strongly recommend that researchers perform the qualitative and quantitative experimental protocols outlined in this guide to determine the precise solubility in their specific solvent systems of interest.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

- Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(1), 139-140.

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentamethylbenzenesulphonyl chloride. PubChem. Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem. Retrieved from [Link]

- Bentley, T. W., & Llewellyn, G. (1991). Sulfonyl Transfer Reactions: Solvolysis of Arenesulfonyl Chlorides in Aqueous Trifluoroethanol.

- Tona, V., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Retrieved from [Link]

-

A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (2025, October 11). Retrieved from [Link]

- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). Chinese Journal of Organic Chemistry.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 919-929.

-

Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Al-Bayati, Y. F., et al. (2023).

- Ferreira, O., et al. (2004). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.

Sources

- 1. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound 97 52499-94-2 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. Solubility and Thermodynamics Profile of Benzethonium Chloride in Pure and Binary Solvents at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Pentamethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical safety protocols, handling procedures, and storage requirements for Pentamethylbenzenesulfonyl chloride (CAS No. 52499-94-2). As a potent sulfonylating agent utilized in complex organic synthesis, particularly in the preparation of benzosultam derivatives, a thorough understanding and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Compound Profile and Inherent Risks

This compound is a crystalline solid that is off-white to dark grey in color.[1] A comprehensive understanding of its chemical and physical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅ClO₂S | [2][3] |

| Molecular Weight | 246.75 g/mol | [1][2] |

| Melting Point | 81-85 °C | [1][3] |

| Boiling Point | 362.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.189 g/cm³ (Predicted) | [1][3] |

| Sensitivity | Moisture Sensitive | [1] |

The primary and most immediate danger associated with this compound is its corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it under "Skin Corrosion/Irritation, Category 1B," with the explicit hazard statement H314: "Causes severe skin burns and eye damage."[1][2] This classification underscores the chemical's ability to cause irreversible damage upon contact.

Furthermore, its reactivity with water presents a significant handling challenge. The sulfonyl chloride functional group is susceptible to hydrolysis, which can release corrosive and toxic fumes, including hydrogen chloride gas.[4][5] This moisture sensitivity necessitates stringent control over the handling and storage environment.

Hazard Identification and Risk Mitigation: A Proactive Approach

A systematic approach to hazard identification and risk mitigation is crucial. The following diagram illustrates the logical flow of this process, from initial assessment to the implementation of control measures.

Caption: Risk assessment and control workflow for this compound.

Safe Handling Protocols: A Step-by-Step Guide

Adherence to meticulous handling protocols is non-negotiable. The following procedures are designed to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential for comprehensive protection.

| PPE Component | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive solid or its solutions, which can cause severe eye damage.[4][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | Prevents direct contact with the skin, which can lead to severe chemical burns.[1][4] |

| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with appropriate cartridges for acid gases may be necessary if ventilation is inadequate or for spill cleanup. | Minimizes the risk of inhaling dust particles or corrosive vapors, especially if the compound decomposes due to moisture.[4] |

Experimental Workflow

-

Preparation:

-

Ensure that a chemical fume hood is operational and the sash is at the appropriate height.

-

Verify the proximity and functionality of an emergency eyewash station and safety shower.[4]

-

Assemble all necessary glassware and reagents before handling the this compound.

-

Have appropriate spill cleanup materials readily available.

-

-

Handling:

-

Always handle this compound within a certified chemical fume hood to contain any dust or vapors.[4]

-

Dispense the solid carefully to avoid generating dust.

-

Keep the container tightly closed when not in use to prevent exposure to atmospheric moisture.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

-

Post-Handling:

-

Thoroughly decontaminate the work area after use.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Properly dispose of all contaminated waste as outlined in Section 5.

-

Storage and Stability: Preserving Integrity and Ensuring Safety

The stability of this compound is intrinsically linked to its storage conditions. Improper storage can lead to degradation of the compound and the creation of a hazardous environment.

Storage Conditions

-

Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[1][6]

-

Atmosphere: Due to its moisture sensitivity, it is best stored under an inert atmosphere, such as argon or nitrogen.[4]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7]

-

Location: Store in a designated corrosives area away from incompatible materials.[4]

Incompatible Materials

-

Water/Moisture: Reacts to form hydrochloric acid and benzenesulfonic acid.[4][8] This reaction is exothermic and can generate hazardous fumes.

-

Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[4][9]

-

Strong Bases: Incompatible and can cause decomposition.[4][9]

Emergency Procedures: Spill, Exposure, and Waste Disposal

Preparedness is key to effectively managing unforeseen incidents.

Spill Response

-

Immediate Actions:

-

Cleanup Protocol (for small, manageable spills):

-

Don the appropriate PPE, including respiratory protection if necessary.[11]

-

Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.[4][13]

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][9]

-

Clean the spill area with a suitable solvent (consult your institution's safety guidelines), followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.[11]

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste.[9][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

This compound is a valuable reagent in synthetic chemistry, but its corrosive and reactive nature demands the utmost respect and caution. By integrating the principles of proactive risk assessment, meticulous handling, and diligent adherence to established safety protocols, researchers can safely harness its synthetic potential while ensuring a secure laboratory environment. This guide serves as a foundational resource, but it is imperative that it is supplemented by institution-specific training and a comprehensive understanding of the relevant Safety Data Sheets.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590180, Pentamethylbenzenesulphonyl chloride. Retrieved from [Link]

-

Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzenesulfonyl chloride, 4-methyl- (CAS 98-59-9). Retrieved from [Link]

-

United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

Defense Centers for Public Health. (n.d.). TECHNICAL INFORMATION PAPER NO. 55-083-0817. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

University of California, Berkeley, Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from [Link]

-

The University of British Columbia. (2021, October). 2. General Chemical Spill Procedures. Campus Operations and Risk Management. Retrieved from [Link]

-

Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Emergency Management. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. This compound | 52499-94-2 [amp.chemicalbook.com]

- 2. Pentamethylbenzenesulphonyl chloride | C11H15ClO2S | CID 590180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 五甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. PENTAFLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 13. offices.austincc.edu [offices.austincc.edu]

A Technical Guide to the Spectroscopic Characterization of Pentamethylbenzenesulfonyl Chloride

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure of pentamethylbenzenesulfonyl chloride is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring fully substituted with five methyl groups and one sulfonyl chloride group. This high degree of substitution significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.3 - 2.7 | Singlet | 6H | 2 x ortho-CH₃ |

| ~ 2.2 - 2.5 | Singlet | 6H | 2 x meta-CH₃ |

| ~ 2.1 - 2.4 | Singlet | 3H | 1 x para-CH₃ |

Interpretation and Rationale:

Due to the symmetry of the pentamethyl-substituted ring, the five methyl groups are expected to give rise to three distinct signals in the ¹H NMR spectrum. The two methyl groups in the ortho positions (adjacent to the sulfonyl chloride group) are chemically equivalent and will appear as a single peak. Similarly, the two meta methyl groups are equivalent. The para methyl group is unique.

The electron-withdrawing nature of the sulfonyl chloride group will deshield the adjacent ortho methyl protons, causing them to resonate at a slightly higher chemical shift compared to the meta and para methyl groups. The meta methyl protons will be less affected, and the para methyl protons the least, resulting in overlapping but distinct singlet peaks. The integration of these peaks should correspond to a 6:6:3 ratio, representing the ortho, meta, and para methyl protons, respectively.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). As sulfonyl chlorides can be reactive, aprotic solvents are recommended.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength will provide better signal dispersion, which is crucial for resolving the closely spaced methyl signals.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C-SO₂Cl |

| ~ 138 - 142 | 2 x C-CH₃ (ortho) |

| ~ 135 - 139 | 2 x C-CH₃ (meta) |

| ~ 132 - 136 | 1 x C-CH₃ (para) |

| ~ 20 - 25 | 2 x ortho-CH₃ |

| ~ 18 - 22 | 2 x meta-CH₃ |

| ~ 16 - 20 | 1 x para-CH₃ |

Interpretation and Rationale: